3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13419996
InChI: InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S
Molecular Formula: C15H10N2O4S3
Molecular Weight: 378.5 g/mol

3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC13419996

Molecular Formula: C15H10N2O4S3

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one -

Specification

Molecular Formula C15H10N2O4S3
Molecular Weight 378.5 g/mol
IUPAC Name 3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3
Standard InChI Key SPYIETQLOVDJCF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S

Introduction

Structural Elucidation and Molecular Properties

Molecular Composition and Functional Groups

The compound’s molecular formula, C15H10N2O4S3\text{C}_{15}\text{H}_{10}\text{N}_{2}\text{O}_{4}\text{S}_{3}, corresponds to a molecular weight of 378.5 g/mol. Its IUPAC name systematically describes the core thiazolidinone ring (1,3-thiazolidin-4-one) substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a (5-nitrothiophen-2-yl)methylidene moiety. The 2-sulfanylidene group introduces a thiocarbonyl functional group, distinguishing it from conventional thiazolidinones.

The methoxyphenyl group contributes aromaticity and electron-donating effects via the methoxy substituent, while the nitrothiophene moiety introduces electron-withdrawing nitro groups, creating a polarized electronic environment. This duality may influence reactivity, solubility, and intermolecular interactions.

Spectroscopic Characterization

Predicted spectroscopic data for this compound aligns with established profiles of analogous thiazolidinones:

  • NMR: The methoxy proton (OCH3\text{OCH}_3) would resonate as a singlet near δ\delta 3.8 ppm. Aromatic protons on the methoxyphenyl and nitrothiophene rings would appear between δ\delta 6.5–8.5 ppm, with coupling patterns reflecting substituent positions. The methylidene proton (CH=\text{CH}=) adjacent to the thiophene ring may exhibit a deshielded singlet near δ\delta 7.2 ppm.

  • IR: Strong absorption bands for C=O\text{C=O} (≈1700 cm1^{-1}), C=S\text{C=S} (≈1250 cm1^{-1}), and nitro (NO2\text{NO}_2) groups (≈1520 and 1350 cm1^{-1}) would dominate the spectrum.

  • Mass Spectrometry: Molecular ion peaks at m/z 378.5 ([M]+^+) and fragment ions corresponding to cleavage at the thiazolidinone ring and nitrothiophene groups are anticipated.

Table 1: Key Spectroscopic Predictions

TechniqueKey Features
1H NMR^1\text{H NMR}Methoxy singlet (δ 3.8), aromatic multiplets (δ 6.5–8.5), methylidene (δ 7.2)
IRC=O (1700 cm⁻¹), C=S (1250 cm⁻¹), NO₂ (1520, 1350 cm⁻¹)
MS[M]⁺ at m/z 378.5, fragments at m/z 121 (C₇H₅O₂S) and 257 (C₈H₅N₂O₂S₂)

Synthesis and Chemical Reactivity

Synthetic Pathways

Thiazolidinones are typically synthesized via cyclocondensation of thioureas with α-halo carbonyl compounds or through Knoevenagel-type reactions. For this compound, a plausible route involves:

  • Formation of the Thiazolidinone Core: Reaction of 4-methoxyphenylthiourea with ethyl α-bromoacetate under basic conditions to form the 1,3-thiazolidin-4-one scaffold.

  • Knoevenagel Condensation: Introduction of the (5-nitrothiophen-2-yl)methylidene group via condensation with 5-nitrothiophene-2-carbaldehyde in the presence of a catalytic base (e.g., piperidine).

Table 2: Proposed Synthetic Steps

StepReagents/ConditionsIntermediate/Product
14-Methoxyphenylthiourea, α-bromoacetate3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one
25-Nitrothiophene-2-carbaldehyde, baseTarget compound

Reactivity and Stability

The nitro group on the thiophene ring renders the compound susceptible to reduction, potentially forming amino derivatives under catalytic hydrogenation. The exocyclic double bond (CH=\text{CH}=) may participate in Diels-Alder reactions or undergo electrophilic addition. Hydrolytic stability of the thiazolidinone ring under acidic or basic conditions remains untested but could influence storage and formulation requirements.

Analytical and Regulatory Challenges

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